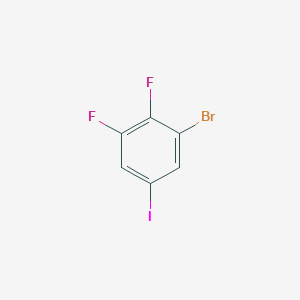

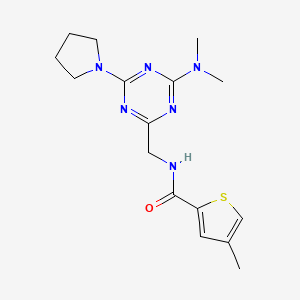

![molecular formula C18H15FN2O3S2 B2954793 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865175-42-4](/img/structure/B2954793.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

カタログ番号:

B2954793

CAS番号:

865175-42-4

分子量:

390.45

InChIキー:

NKNBNMSYCSWIAA-ZZEZOPTASA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazol-2(3H)-one . It contains functional groups such as an allyl group, a methylsulfonyl group, and a fluorobenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular formula of a similar compound, 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide, is C11H13BrN2O2S2 and its molecular weight is 349.26 .Chemical Reactions Analysis

In a study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when 2-propanol was used as the solvent .科学的研究の応用

Antimicrobial Properties

- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives showed promising antimicrobial activities. These compounds, synthesized via Knoevenagel condensation, demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these molecules was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Cardiac Electrophysiological Activity

- N-substituted imidazolylbenzamides, including derivatives similar to the compound of interest, exhibited potency as selective class III agents in cardiac electrophysiological activities. These compounds were compared to sematilide, indicating their potential in clinical trials for arrhythmias (Morgan et al., 1990).

Photosensitizers for Cancer Treatment

- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base have been investigated for their photophysical and photochemical properties. These properties make them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's potential in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).

Metabolic Stability in Medicinal Chemistry

- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlighted the importance of specific substitutions, such as the fluorophenylsulfonamido group, in improving metabolic stability. This is crucial for the development of therapeutic agents with enhanced efficacy and safety profiles (Stec et al., 2011).

Antibacterial Activity Against Rice Bacterial Leaf Blight

- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. These compounds not only inhibited bacterial growth but also enhanced plant resistance, demonstrating the compound's potential in agricultural applications (Shi et al., 2015).

将来の方向性

特性

IUPAC Name |

4-fluoro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h3-9,11H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNBNMSYCSWIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-met...

Cat. No.: B2954710

CAS No.: 618862-13-8

2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylt...

Cat. No.: B2954711

CAS No.: 941948-12-5

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-...

Cat. No.: B2954714

CAS No.: 1443977-89-6

1-Bromo-2,3-difluoro-5-iodobenzene

Cat. No.: B2954715

CAS No.: 1349719-12-5

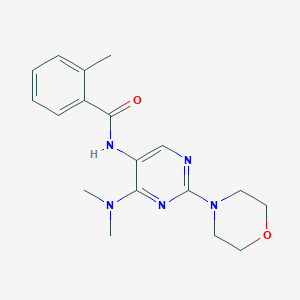

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

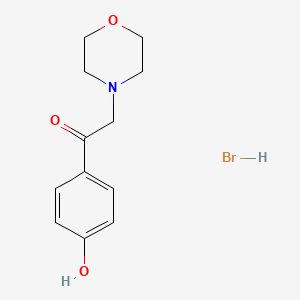

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)

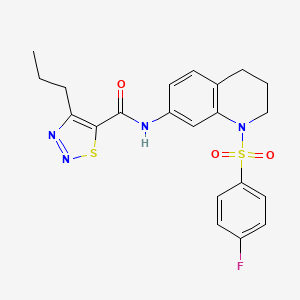

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)